Minovin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

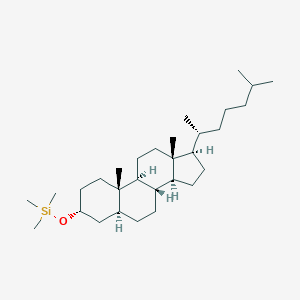

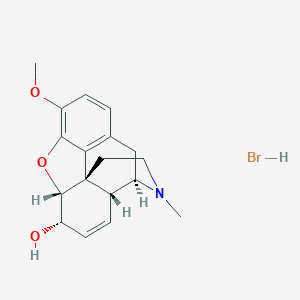

Minovin is a synthetic compound that belongs to the family of heterocyclic compounds. It is a promising molecule that has been extensively studied for its potential applications in scientific research. The compound is widely used in the field of medicinal chemistry, biochemistry, and pharmacology due to its unique chemical structure and properties.

Aplicaciones Científicas De Investigación

Alkaloid Transformation and Synthesis

Minovine, an alkaloid of Vinca minor, can be synthesized from 3-oxominovine through a multi-step process involving reactions with P2O5, methylation, and reduction with NaBH4 (Phan Đình Châu, 2014). Additionally, the total synthesis of natural and ent-Minovine has been achieved using a tandem intramolecular Diels−Alder/1,3-dipolar cycloaddition reaction, contributing to the understanding of its optical rotation and enantiomeric integrity (Yuan, Ishikawa, & Boger, 2005).

Neuroprotective and Anti-Inflammatory Properties

Minocycline, a derivative with anti-inflammatory and anti-apoptotic properties, has shown promise in experimental models of neurodegenerative diseases and central nervous system injuries. It has been observed to delay disease onset and mortality in reovirus encephalitis, suggesting its potential as an adjunctive therapy in viral CNS infections (Richardson-Burns & Tyler, 2005).

Cancer Treatment Potential

Studies have indicated that Minocycline can inhibit the growth of epithelial ovarian cancer. It has been observed to suppress tumor proliferation, angiogenesis, and tumor growth in vivo, pointing to its potential use in cancer treatment (Pourgholami et al., 2012).

Cardioprotective Effects

Minocycline has been shown to exhibit cardioprotective effects during ischemia/reperfusion (I/R) injury. It effectively reduces necrotic and apoptotic cell death in cardiac cells and prevents mitochondrial release of cytochrome c and Smac/DIABLO, highlighting its potential as a cardioprotective agent (Scarabelli et al., 2004).

Application in Transgenesis and Functional Genomic Analysis

The DNA transposon Minos, part of the Tc1/mariner family, is used as a tool for transgenesis and genome analysis in various animal species due to its high transposition frequency and low insertional bias (Pavlopoulos et al., 2007).

Propiedades

Número CAS |

19074-77-2 |

|---|---|

Nombre del producto |

Minovin |

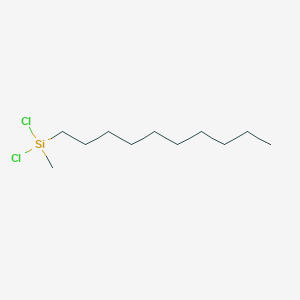

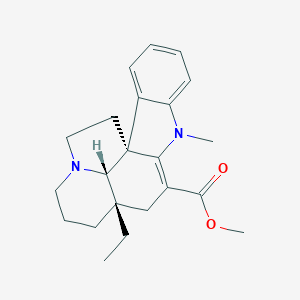

Fórmula molecular |

C22H28N2O2 |

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

methyl (1R,12S,19S)-12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3/t20-,21-,22-/m0/s1 |

Clave InChI |

ZGZYTLPCBNDYNE-FKBYEOEOSA-N |

SMILES isomérico |

CC[C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |

SMILES |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |

SMILES canónico |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |

Sinónimos |

minovine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.